5-Amino-2-bromobenzonitrile
Overview
Description
5-Amino-2-bromobenzonitrile is a heterocyclic building block . It has a molecular formula of C7H5BrN2 and an average mass of 197.032 Da . It is also known by other names such as 5-Amino-2-Bromo Benzonitrile and 4-Bromo-3-cyanoaniline .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-bromobenzonitrile consists of a benzene ring substituted with a bromine atom, an amino group, and a nitrile group . The molecule has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis
5-Amino-2-bromobenzonitrile has a density of 1.7±0.1 g/cm3, a boiling point of 339.4±27.0 °C at 760 mmHg, and a flash point of 159.1±23.7 °C . It has a molar refractivity of 42.7±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 116.6±5.0 cm3 .Scientific Research Applications
5-Amino-2-bromobenzonitrile: A Comprehensive Analysis
Organic Synthesis: 5-Amino-2-bromobenzonitrile serves as a versatile building block in organic synthesis. It can react with various reagents, such as oxalic acid dimethyl ester, to produce derivatives like 5-Bromo-N-methylanthranilonitrile .
CO2 Transformation: This compound has been studied for its potential in transforming CO2 into value-added chemicals, which is a significant topic in green and sustainable chemistry .
Metal–Organic Frameworks (MOFs): Amine-functionalized MOFs are of great interest due to their structures and properties. 5-Amino-2-bromobenzonitrile could potentially be used in the synthesis of these frameworks, enhancing their functionality .
Raman Detection: There is research exploring the use of derivatives of 5-Amino-2-bromobenzonitrile for Raman detection, which is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system .
Safety and Hazards
5-Amino-2-bromobenzonitrile may form combustible dust concentrations in air and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research , suggesting it may interact with a variety of proteins or enzymes within the cell
Biochemical Pathways
Given its use in proteomics research , it may be involved in a wide range of cellular processes
Pharmacokinetics
Its physicochemical properties such as high gi absorption and bbb permeability, as well as its lipophilicity, suggest that it may have good bioavailability .
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-bromobenzonitrile . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with its targets. It’s also important to note that this compound should be stored at room temperature .
properties
IUPAC Name |
5-amino-2-bromobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWTVSTXVGCVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355766 | |
Record name | 5-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromobenzonitrile | |
CAS RN |
72115-09-4 | |
Record name | 5-Amino-2-bromobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72115-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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